2-oxa-6-azaspiro[3.4]octan-5-one
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Overview
Description
2-oxa-6-azaspiro[3.4]octan-5-one is a heterocyclic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microreactor technology can also be advantageous in scaling up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-oxa-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.
Substitution: Common reagents include halogens and organometallic compounds, often under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
2-oxa-6-azaspiro[3.4]octan-5-one is utilized in various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with unique properties, such as spirocyclic polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-oxa-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.4]octan-7-one
- 2-amino-6-azaspiro[3.4]octan-5-one hydrochloride
- 1-oxo-2-oxa-5-azaspiro[3.4]octane
Uniqueness
2-oxa-6-azaspiro[3.4]octan-5-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-oxa-6-azaspiro[3.4]octan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-6(1-2-7-5)3-9-4-6/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHFSCDSKMBELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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